- Effect of "anomalous" electrochemical halogenation of pyrazoles and its reasons, Russian Chemical Bulletin, 2012, 61(1), 209-210

Cas no 155600-99-0 (3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole)

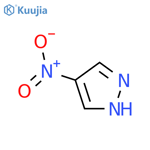

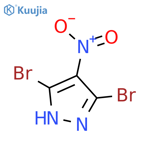

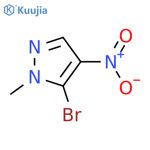

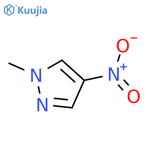

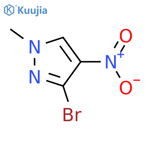

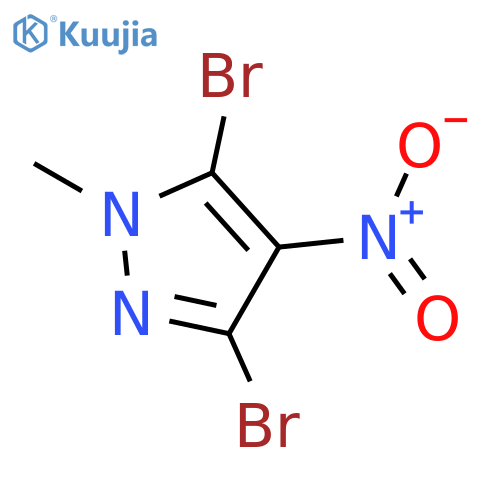

155600-99-0 structure

商品名:3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3,5-dibromo-1-methyl-4-nitropyrazole

- AC-0801

- 3,5-di-bromo-1-methyl-4-nitropyrazole

- CTK6I3662

- dibromomethylnitropyrazole

- SureCN1073892

- 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

- PGMQVDHYFOWDLI-UHFFFAOYSA-N

- RP15625

- 1H-Pyrazole, 3,5-dibromo-1-methyl-4-nitro-

- CS-0186738

- C4H3Br2N3O2

- SCHEMBL1073892

- MFCD09972218

- DB-165102

- A906485

- 155600-99-0

- C72940

- AKOS005071508

- J-511248

- DTXSID50628910

- 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole

-

- インチ: 1S/C4H3Br2N3O2/c1-8-4(6)2(9(10)11)3(5)7-8/h1H3

- InChIKey: PGMQVDHYFOWDLI-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(=NN1C([H])([H])[H])Br)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 284.85715g/mol

- どういたいしつりょう: 282.85920g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 63.6

じっけんとくせい

- ゆうかいてん: 153-155°

- ふってん: 279.1±35.0°C at 760 mmHg

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- 危険レベル:IRRITANT

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1211579-10g |

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole |

155600-99-0 | 95% | 10g |

$950 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ872-100mg |

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole |

155600-99-0 | 95+% | 100mg |

179CNY | 2021-05-08 | |

| Alichem | A049003157-10g |

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole |

155600-99-0 | 95% | 10g |

$1,404.00 | 2022-04-02 | |

| Alichem | A049003157-25g |

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole |

155600-99-0 | 95% | 25g |

$2,079.00 | 2022-04-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257408-250mg |

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole |

155600-99-0 | 95% | 250mg |

¥482 | 2023-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ872-5g |

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole |

155600-99-0 | 95+% | 5g |

4616CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ872-1g |

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole |

155600-99-0 | 95+% | 1g |

717.0CNY | 2021-07-12 | |

| A2B Chem LLC | AA77599-10g |

3,5-Dibromo-1-methyl-4-nitro-1h-pyrazole |

155600-99-0 | 95% | 10g |

$1577.00 | 2024-04-20 | |

| Ambeed | A226178-250mg |

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole |

155600-99-0 | 95% | 250mg |

$48.0 | 2024-04-23 | |

| A2B Chem LLC | AA77599-1g |

3,5-Dibromo-1-methyl-4-nitro-1h-pyrazole |

155600-99-0 | 95% | 1g |

$239.00 | 2024-04-20 |

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 24 h, reflux; cooled

1.2 Reagents: Ammonia Solvents: Water ; 20 min

1.2 Reagents: Ammonia Solvents: Water ; 20 min

リファレンス

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole Raw materials

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole Preparation Products

3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole 関連文献

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

155600-99-0 (3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole) 関連製品

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:155600-99-0)3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole

清らかである:99%

はかる:1g

価格 ($):284.0